
o-(2-Pyrrolidinyl-1-methylethoxy)phenyl o-tolyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
o-(2-Pyrrolidinyl-1-methylethoxy)phenyl o-tolyl ether: is an organic compound that belongs to the class of ethers It is characterized by the presence of a pyrrolidine ring, a methylethoxy group, and a phenyl group attached to an o-tolyl ether structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of o-(2-Pyrrolidinyl-1-methylethoxy)phenyl o-tolyl ether typically involves the reaction of o-tolyl ether with a pyrrolidine derivative under specific conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the ether linkage. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as reaction time, temperature, and solvent choice. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: o-(2-Pyrrolidinyl-1-methylethoxy)phenyl o-tolyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ether linkage can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted ethers or amides.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, o-(2-Pyrrolidinyl-1-methylethoxy)phenyl o-tolyl ether is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors. It may be used in the development of new drugs or as a tool in biochemical research.
Medicine: In medicine, the compound’s derivatives are explored for their therapeutic potential. They may exhibit properties such as anti-inflammatory, analgesic, or antimicrobial activities.
Industry: In the industrial sector, the compound is used in the formulation of specialty chemicals and materials. It may be incorporated into polymers, coatings, or other advanced materials.
Mecanismo De Acción
The mechanism of action of o-(2-Pyrrolidinyl-1-methylethoxy)phenyl o-tolyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- o-(2-Pyrrolidinyl-1-methylethoxy)phenyl o-tolyl ether
- o-(2-Pyrrolidinyl-1-methylethoxy)phenyl o-methyl ether
- o-(2-Pyrrolidinyl-1-methylethoxy)phenyl o-ethyl ether
Comparison: Compared to similar compounds, this compound may exhibit unique properties due to the presence of the o-tolyl group. This group can influence the compound’s reactivity, solubility, and interaction with biological targets. The specific arrangement of functional groups in this compound may also result in distinct chemical and physical properties, making it valuable for certain applications.
Propiedades
Número CAS |
26321-15-3 |
|---|---|
Fórmula molecular |
C20H25NO2 |
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
1-[2-[2-(2-methylphenoxy)phenoxy]propyl]pyrrolidine |
InChI |
InChI=1S/C20H25NO2/c1-16-9-3-4-10-18(16)23-20-12-6-5-11-19(20)22-17(2)15-21-13-7-8-14-21/h3-6,9-12,17H,7-8,13-15H2,1-2H3 |
Clave InChI |
SQNDKXDSQNOEFW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1OC2=CC=CC=C2OC(C)CN3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


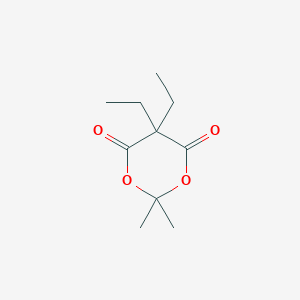
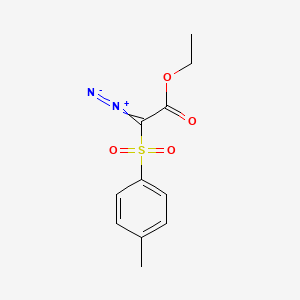
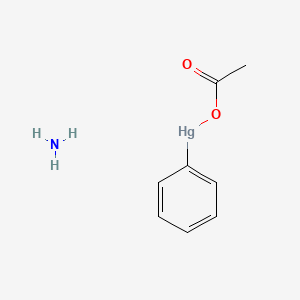
![2,3,5,6-Tetrahydronaphtho[2,3-b][1,4,7]trioxonine](/img/structure/B14682815.png)
![Acetic acid, [(2-oxopropyl)thio]-](/img/structure/B14682821.png)
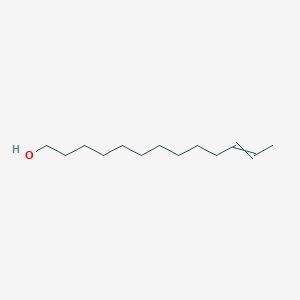
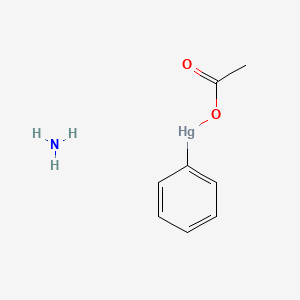
![{2-[(Methylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B14682850.png)
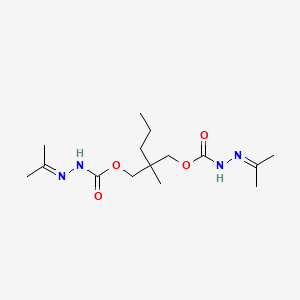
![Prop-2-en-1-yl [4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14682853.png)


![methanesulfonic acid;1-methyl-4-[3-(2-methylpropylsulfanyl)-5,6-dihydrobenzo[b][1]benzothiepin-5-yl]piperazine](/img/structure/B14682864.png)

